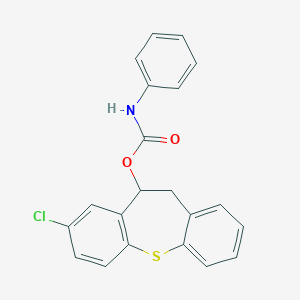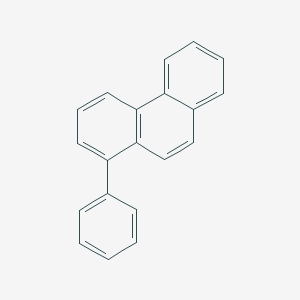
1-Phenylphenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique chemical and physical properties. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1-Phenylphenanthrene is not well understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. It has been shown to have anti-inflammatory and anti-tumor properties.
Biochemische Und Physiologische Effekte
1-Phenylphenanthrene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to modulate the activity of certain enzymes and receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Phenylphenanthrene in lab experiments include its unique chemical and physical properties, its availability, and its low toxicity. However, its limitations include its high cost and the difficulty in synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 1-Phenylphenanthrene. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its applications in material science, particularly in the development of luminescent materials. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 1-Phenylphenanthrene is a unique and versatile compound that has many potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop more efficient synthesis methods.
Synthesemethoden
1-Phenylphenanthrene can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an arylboronic acid with a halophenanthrene in the presence of a palladium catalyst. The Heck reaction involves the reaction of an aryl halide with a phenanthrene in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of an aryl iodide with a phenanthrene in the presence of a copper catalyst.
Wissenschaftliche Forschungsanwendungen
1-Phenylphenanthrene has been extensively studied for its applications in various scientific fields, including organic chemistry, material science, and pharmaceuticals. It is used as a building block in the synthesis of organic compounds and as a precursor for the production of luminescent materials. In the pharmaceutical industry, it is used as a starting material for the synthesis of various drugs.
Eigenschaften
CAS-Nummer |
4325-76-2 |
|---|---|
Produktname |
1-Phenylphenanthrene |
Molekularformel |
C20H14 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-7-15(8-3-1)18-11-6-12-19-17-10-5-4-9-16(17)13-14-20(18)19/h1-14H |
InChI-Schlüssel |
RKLROMDZXDQSDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C=CC4=CC=CC=C43 |
Andere CAS-Nummern |
4325-76-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



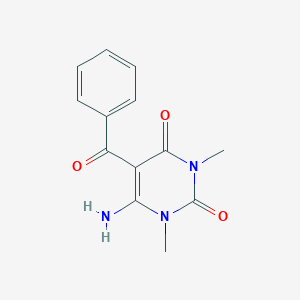
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
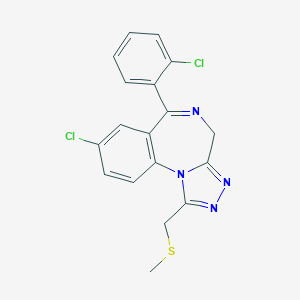
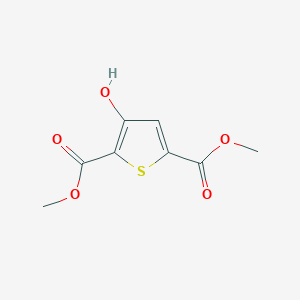
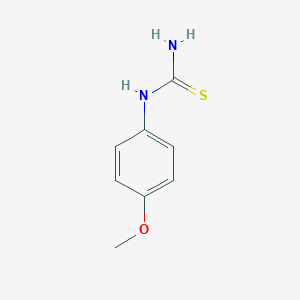
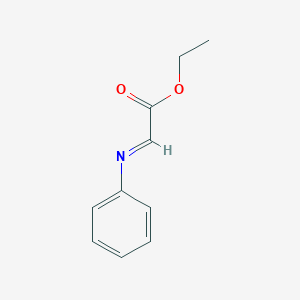
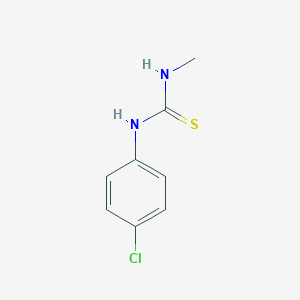
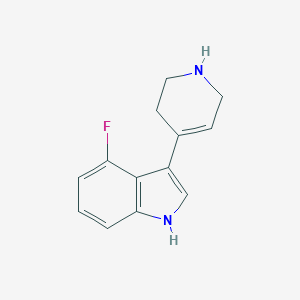
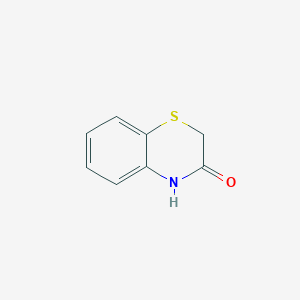
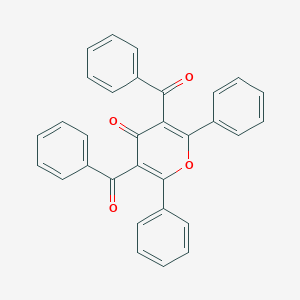
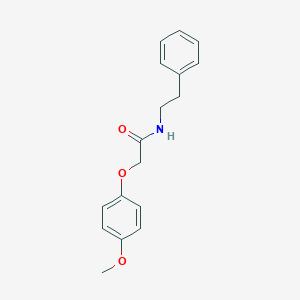
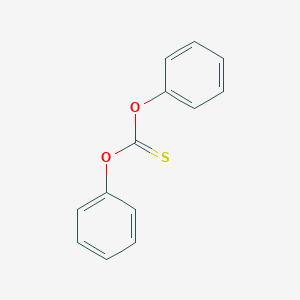
![Methyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B188644.png)
